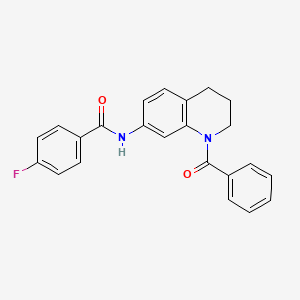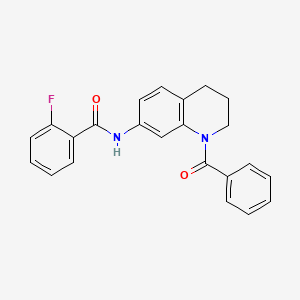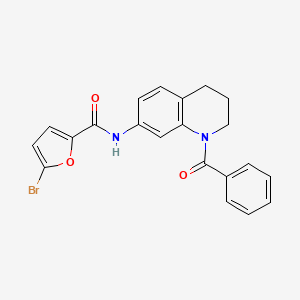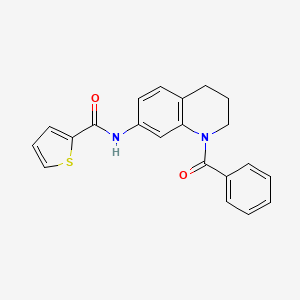
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-difluorobenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-difluorobenzene-1-sulfonamide (NBTQFBS) is a novel compound with potential applications in a variety of scientific areas. It is a derivative of benzoylquinoline, a class of compounds known for its strong antioxidant and anti-inflammatory properties. NBTQFBS has been used in a variety of research studies and has been found to have a wide range of medicinal and therapeutic applications.
Aplicaciones Científicas De Investigación
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-difluorobenzene-1-sulfonamide has been used in a variety of scientific research studies. It has been found to have anti-inflammatory, antioxidant, and neuroprotective properties, and has been used in studies related to neurodegenerative diseases, cancer, and diabetes. It has also been used in studies related to drug delivery, as it can be used to transport drugs to specific target sites in the body.
Mecanismo De Acción
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-difluorobenzene-1-sulfonamide has been found to act through several different mechanisms. It has been found to inhibit the release of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activity of enzymes involved in the production of reactive oxygen species. It has also been found to activate the Nrf2-ARE pathway, which is involved in the regulation of the expression of antioxidant enzymes.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, to protect against neurodegenerative diseases, and to reduce the growth of cancer cells. It has also been found to reduce blood glucose levels in diabetic animals, and to improve cognitive function in animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-difluorobenzene-1-sulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and can be used in a variety of research studies. It is also relatively inexpensive and has a low toxicity profile. However, it is important to note that this compound is not approved for human use, and thus must be used with caution in laboratory experiments.
Direcciones Futuras
For research include exploring its potential use in drug delivery, as well as its potential therapeutic applications in the treatment of neurodegenerative diseases, cancer, and diabetes. Additionally, further research into the mechanisms of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-difluorobenzene-1-sulfonamide could help to identify new ways to utilize its properties in the laboratory. Finally, further research into the safety and efficacy of this compound could help to identify potential therapeutic uses in humans.
Métodos De Síntesis
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-difluorobenzene-1-sulfonamide can be synthesized in several different ways. One method involves the reaction of 1-benzoyl-1,2,3,4-tetrahydroquinoline with 2,5-difluorobenzene-1-sulfonyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is typically carried out at a temperature of 80 °C and a pressure of 1 atm. The product is then purified by column chromatography and recrystallization.
Propiedades
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2,5-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N2O3S/c23-17-9-11-19(24)21(13-17)30(28,29)25-18-10-8-15-7-4-12-26(20(15)14-18)22(27)16-5-2-1-3-6-16/h1-3,5-6,8-11,13-14,25H,4,7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNMQWPYASUVJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


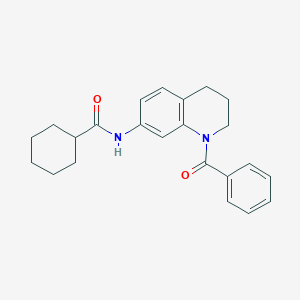

![1-({5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl}methyl)-1H-1,3-benzodiazole](/img/structure/B6568909.png)



